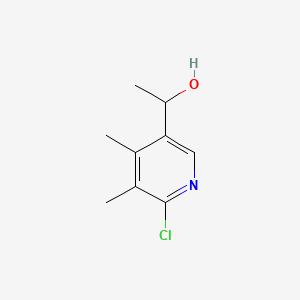
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol typically involves the chlorination of 4,5-dimethylpyridine followed by the introduction of an ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while substitution can produce various substituted pyridine derivatives.
科学的研究の応用
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The ethan-1-ol group can also participate in hydrogen bonding, further affecting the compound’s interactions.
類似化合物との比較
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol: Similar structure but with fewer methyl groups.
1-(6-Chloro-4,5-dimethylpyridin-3-yl)propan-1-ol: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
1-(6-chloro-4,5-dimethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-5-6(2)9(10)11-4-8(5)7(3)12/h4,7,12H,1-3H3 |
InChIキー |
HXCOGZXOSGRJRB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


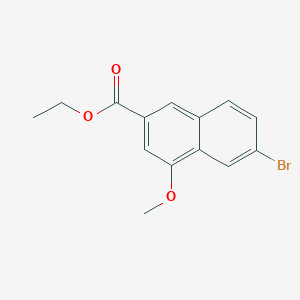
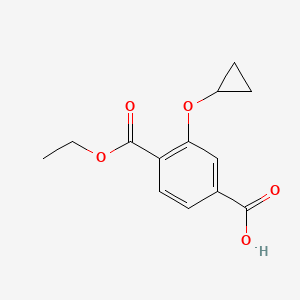
![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
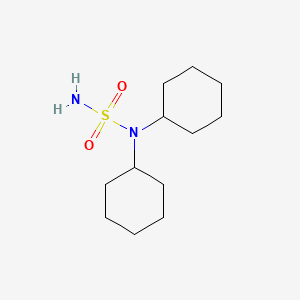
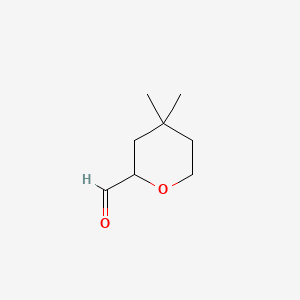
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
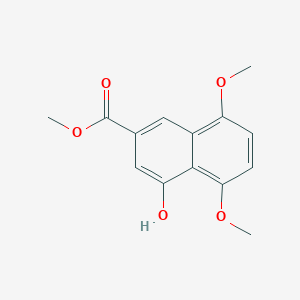
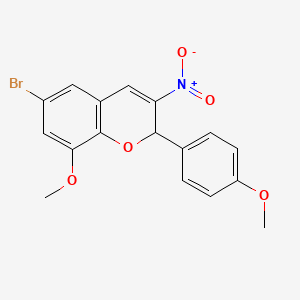
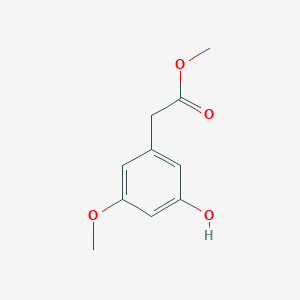


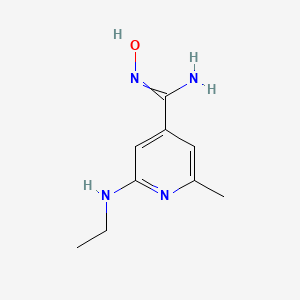
acetic acid](/img/structure/B13935082.png)

